N-[2-oxo-3-[1-[[4-(3-oxo-4H-1,4-benzoxazin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthetic route for RL2578 involves multiple steps, including the formation of benzo[d]imidazole and benzo[b][1,4]oxazin-3(4H)-one moieties. The compound is typically synthesized in a laboratory setting and is not widely available for industrial production . The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and require careful control of temperature and pH to ensure the desired product is obtained .
Chemical Reactions Analysis
RL2578 undergoes various chemical reactions, including:
Oxidation: RL2578 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: RL2578 can participate in substitution reactions, particularly involving its aromatic rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
RL2578 is used extensively in scientific research as a negative control for Borussertib. Its applications include:
Chemistry: Used in assays to validate the specificity of Borussertib in targeting AKT1 and AKT2 kinases.
Biology: Employed in cellular assays to study the effects of Borussertib on cell viability and proliferation.
Medicine: Utilized in preclinical studies to understand the role of AKT kinases in various diseases, including cancer.
Industry: Applied in the development of new chemical probes and therapeutic agents targeting AKT kinases
Mechanism of Action
RL2578 acts as a negative control by being significantly less potent than Borussertib in inhibiting AKT1 and AKT2 kinases. This allows researchers to differentiate between specific and non-specific effects of Borussertib in various assays. The molecular targets of RL2578 include AKT1 and AKT2, and it interacts with these kinases through its benzo[d]imidazole and benzo[b][1,4]oxazin-3(4H)-one moieties .
Comparison with Similar Compounds
RL2578 is compared with other similar compounds, such as:
Borussertib: A potent inhibitor of AKT1 and AKT2 kinases, used as a chemical probe.
BAY1125976: Another chemical probe targeting AKT kinases, used in similar assays.
RL2578 is unique in its role as a negative control, being over 1000 times less potent than Borussertib, which makes it invaluable for validating the specificity of Borussertib in various assays .
Properties
Molecular Formula |
C30H29N5O4 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
N-[2-oxo-3-[1-[[4-(3-oxo-4H-1,4-benzoxazin-6-yl)phenyl]methyl]piperidin-4-yl]-1H-benzimidazol-5-yl]prop-2-enamide |
InChI |
InChI=1S/C30H29N5O4/c1-2-28(36)31-22-8-9-24-26(16-22)35(30(38)33-24)23-11-13-34(14-12-23)17-19-3-5-20(6-4-19)21-7-10-27-25(15-21)32-29(37)18-39-27/h2-10,15-16,23H,1,11-14,17-18H2,(H,31,36)(H,32,37)(H,33,38) |
InChI Key |
DHRJWFCFMBINAK-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)NC(=O)N2C3CCN(CC3)CC4=CC=C(C=C4)C5=CC6=C(C=C5)OCC(=O)N6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.